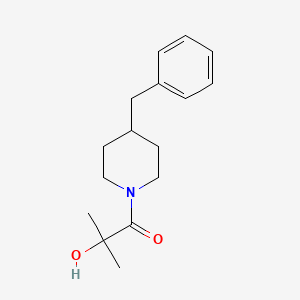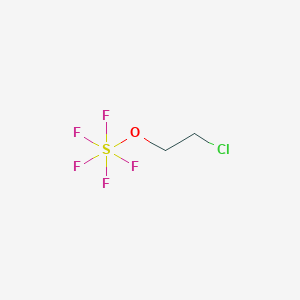
(1R,2S)-2-aminocyclopentanol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(1R,2S)-2-aminocyclopentanol” is C5H11NO. It has a cyclopentane ring with a hydroxy group in the 2-position and an amino group in the 1-position. The SMILES string representation isCl.N[C@H]1CCC[C@H]1O . Physical And Chemical Properties Analysis
“(1R,2S)-2-aminocyclopentanol” is a colorless or pale yellow liquid. It is soluble in water and organic solvents. The molecular weight is 101.15 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis of Sugar Mimics
(Bøjstrup & Lundt, 2005) explored aminocyclopentanols as mimics of intermediates in the hydrolysis of α-D-galactosides. They synthesized four aminocyclopentanols using a chiral building block and tested them against various glycosidases, although these compounds showed no anomer selectivity in inhibiting α- and β-galactosidases.
Enzymatic Synthesis Inhibitors
Cycloleucine, a derivative of 1-aminocyclopentane-1-carboxylic acid, was found to be a competitive inhibitor in the synthesis of S-adenosyl-L-methionine by various enzymes, as noted by (Coulter et al., 1974). The study highlighted the strict dependency on ring size and the impacts of different substituents on inhibitory activity.
Pharmaceutical Industry Applications
A significant use of a similar compound, (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), has been in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. (Sato et al., 2016) provided an overview of methods for preparing this compound, indicating its high demand in the pharmaceutical industry.
Metabotropic Receptor Agonist
1-Aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes (1R,2S)-2-aminocyclopentanol structure, was identified as a selective agonist of the metabotropic glutamate receptor. (Linden et al., 1994) studied its effects on mouse Purkinje neurons, showing significant impact on intracellular Ca2+ mobilization.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2S)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-aminocyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




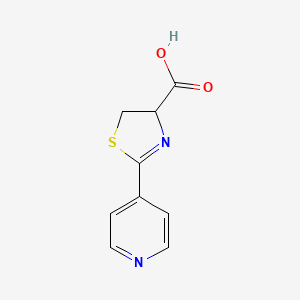

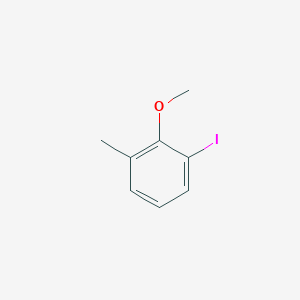
![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)

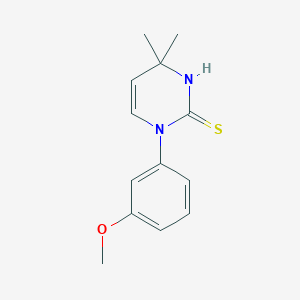
![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)
